3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
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Overview
Description
3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, including compounds like "3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide," are significant in both combinatorial and medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. Recent methodologies involve condensation followed by cyclization to synthesize these heterocycles, which are further used as templates for designing more active biological agents (Dar & Shamsuzzaman, 2015).
Optoelectronic Applications
The incorporation of pyrazole derivatives into π-extended conjugated systems is noteworthy for creating novel optoelectronic materials. These compounds have been explored for their applications in luminescent small molecules and chelate compounds, contributing to advancements in photo- and electroluminescence. Their use extends to organic light-emitting diodes (OLEDs), colorimetric pH sensors, and photovoltaic materials, showcasing their versatility beyond pharmaceuticals (Lipunova et al., 2018).
Phosphorylated Derivatives in Medicinal Chemistry
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, which can be structurally related to pyrazole carboxamide derivatives, reveal their significance in medicinal chemistry. These compounds exhibit a range of biological activities, including insecticidal and antihypertensive effects. The systematic study of such derivatives highlights their role as crucial components in synthetic drugs, underscoring the importance of pyrazole-based compounds in developing new therapeutic agents (Abdurakhmanova et al., 2018).
Anticancer Properties
Research has shown that cinnamic acid derivatives, structurally related to pyrazole carboxamide derivatives, possess anticancer potentials. These findings suggest that modifications and derivatives of such compounds could lead to the development of new anticancer agents, highlighting the ongoing need for research in this area to optimize biological and pharmacological effects for therapeutic use (De, Baltas, & Bedos-Belval, 2011).
Environmental and Biological Activity
The biodegradation of environmentally hazardous substances like fipronil, and the exploration of biodegradation pathways, underline the environmental significance of studying pyrazole derivatives. Such research is crucial for developing effective and environmentally friendly methods for removing toxic residues from the environment (Zhou et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been found to inhibit dna gyrase , suggesting that 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide may have a similar target.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as dna gyrase, leading to inhibition of bacterial growth . It is possible that 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide interacts with its targets in a similar manner.
Biochemical Pathways
Based on the potential target of dna gyrase, it can be inferred that this compound may affect dna replication and transcription processes in bacteria .
Pharmacokinetics
Similar compounds with a thiazole moiety have been found to be more lipophilic, which plays a crucial role in their radical scavenging activity .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may have similar effects .
Action Environment
It is known that factors such as ph, temperature, and presence of other compounds can affect the activity and stability of similar compounds .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-14-6-4-5-13(11-14)17-16(18(25)22-19-21-9-10-26-19)12-24(23-17)15-7-2-1-3-8-15/h1-12H,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAALRCSQBTKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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